2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is a chemical compound with a complex structure that includes a benzylamino group, a chloro substituent, and a sulphamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Chlorination: The amino group is then chlorinated to introduce the chloro substituent.
Sulphamoylation: The sulphamoyl group is introduced through a reaction with a suitable sulphamoylating agent.
Benzylation: Finally, the benzyl group is introduced via a benzylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding N-oxides.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the chloro and sulphamoyl groups can participate in various interactions, including hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methyl)amino]-4-chloro-5-sulphamoylbenzamide
- 2-[(Ethyl)amino]-4-chloro-5-sulphamoylbenzamide
- 2-[(Phenyl)amino]-4-chloro-5-sulphamoylbenzamide
Uniqueness
2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes. This can result in improved bioavailability and efficacy compared to similar compounds with different substituents.
Properties
CAS No. |
4793-61-7 |
---|---|
Molecular Formula |
C14H14ClN3O3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(benzylamino)-4-chloro-5-sulfamoylbenzamide |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-7-12(18-8-9-4-2-1-3-5-9)10(14(16)19)6-13(11)22(17,20)21/h1-7,18H,8H2,(H2,16,19)(H2,17,20,21) |
InChI Key |
RHUWQQVQZFRKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.